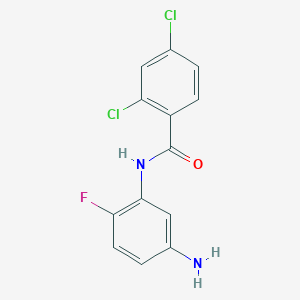

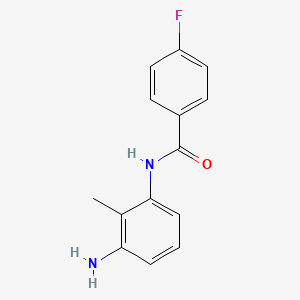

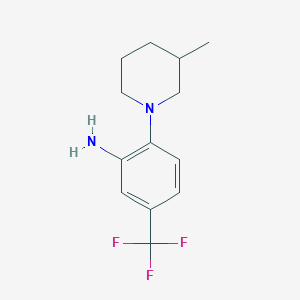

![molecular formula C8H7N3O2 B1357485 2-メチルピラゾロ[1,5-a]ピリミジン-2-カルボン酸メチル CAS No. 331647-95-1](/img/structure/B1357485.png)

2-メチルピラゾロ[1,5-a]ピリミジン-2-カルボン酸メチル

説明

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The unique structure of methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, which includes a fused pyrazole and pyrimidine ring system, contributes to its interesting chemical and physical properties.

科学的研究の応用

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, antianxiety, and anti-inflammatory agent.

Materials Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.

Biological Studies: It is used as a biomarker for lipid droplets in cancer cells and normal cells.

Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials.

作用機序

Target of Action

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry . .

Mode of Action

It’s known that the properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors .

Biochemical Pathways

Pps have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications .

Result of Action

Pps have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry .

生化学分析

Biochemical Properties

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in purine metabolism, thereby affecting nucleotide synthesis and cellular energy balance . Additionally, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that affect the function of these biomolecules. Additionally, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, but it can undergo degradation over time, which may affect its efficacy . Long-term studies have shown that Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in purine and pyrimidine metabolism . These interactions can affect the synthesis and degradation of nucleotides, thereby influencing cellular energy balance and DNA replication . Additionally, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can alter the levels of various metabolites, which can have downstream effects on cellular function .

Transport and Distribution

The transport and distribution of Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can also be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

準備方法

The synthesis of methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Condensation Reactions: Aminopyrazoles can be condensed with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.

Cyclocondensation: This method involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones.

Sonogashira Coupling: This method involves the regio-controlled Sonogashira-type coupling of terminal alkynes with pyrazolo[1,5-a]pyrimidine derivatives.

化学反応の分析

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Cyclization: Cyclization reactions can be used to form fused ring systems, enhancing the compound’s structural diversity.

類似化合物との比較

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.

Indiplon: Another sedative agent with a related structure.

Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.

The uniqueness of methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its specific substitution pattern and the resulting biological and photophysical properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial applications.

特性

IUPAC Name |

methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHIYHPRBVBSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=NC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598880 | |

| Record name | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331647-95-1 | |

| Record name | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

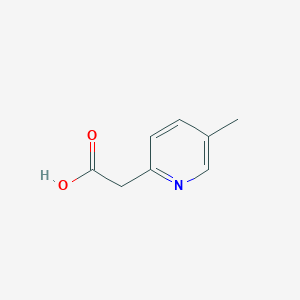

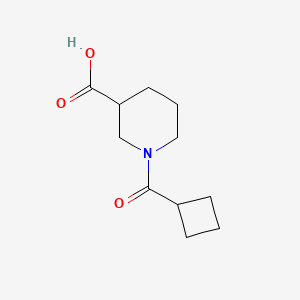

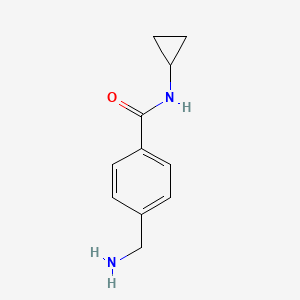

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

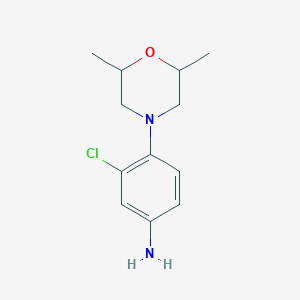

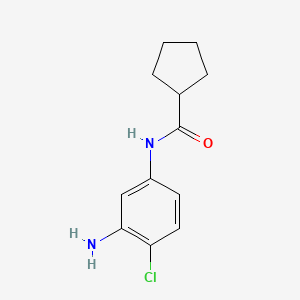

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)